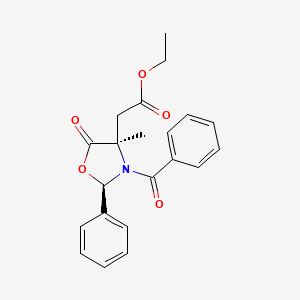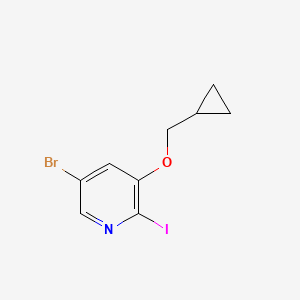![molecular formula C17H15Cl2NO B13724673 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride CAS No. 736173-17-4](/img/structure/B13724673.png)
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride is a chemical compound with the molecular formula C17H14ClNO·HCl. This compound is known for its unique structure, which includes a naphthalene ring system substituted with an amino group and a chloro-phenyl group. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of naphthalene with a chloro-phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols, using agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can introduce additional halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinones, naphthoquinones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds, sulfonated compounds.
Scientific Research Applications
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-4-chlorobiphenyl: Shares a similar structure but lacks the naphthalene ring.
4-Amino-2-chlorophenol: Contains a similar amino and chloro substitution pattern but on a phenol ring.
Uniqueness: 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
736173-17-4 |
|---|---|
Molecular Formula |
C17H15Cl2NO |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
2-[amino-(4-chlorophenyl)methyl]naphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C17H14ClNO.ClH/c18-13-8-5-12(6-9-13)16(19)15-10-7-11-3-1-2-4-14(11)17(15)20;/h1-10,16,20H,19H2;1H |
InChI Key |
QMVAIPIYZWHTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC=C(C=C3)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid](/img/structure/B13724596.png)
![6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine](/img/structure/B13724604.png)
![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)
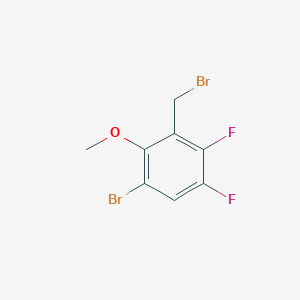
![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)
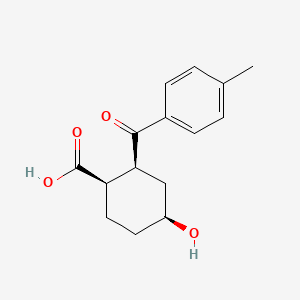
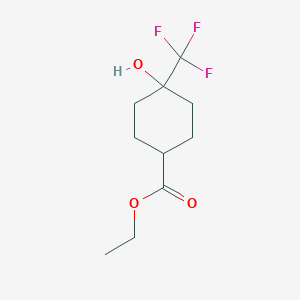
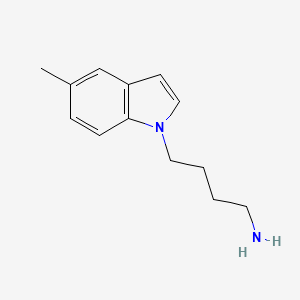
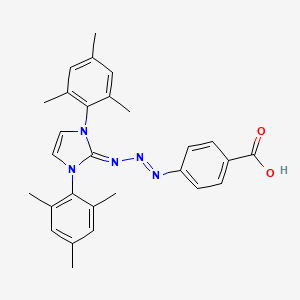
![4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13724639.png)
![3-[(2-Methoxybenzenesulfonyl)methyl]piperidine](/img/structure/B13724644.png)
![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)
